molecular formula C10H16O3 B1610481 Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate CAS No. 50388-51-7

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Cat. No.: B1610481
CAS No.: 50388-51-7
M. Wt: 184.23 g/mol
InChI Key: SFXQJROVECIHKO-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (CAS: 50388-51-7) is a cyclic keto-ester characterized by a cyclohexane ring substituted with two methyl groups at the 5-position, a ketone at the 2-position, and a methyl ester group. This compound is utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactivity and structural features. Available at 96% purity, it is supplied under catalog ID QM-2831 by Combi-Blocks . Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.19 g/mol.

Properties

IUPAC Name

methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)5-4-8(11)7(6-10)9(12)13-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXQJROVECIHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498400
Record name Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50388-51-7
Record name Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen Condensation with Dimethyl Carbonate

This method involves the base-catalyzed condensation of 5,5-dimethylcyclohexanone with dimethyl carbonate (DMC), followed by esterification. Adapted from methyl 2-oxocyclohexanecarboxylate synthesis:

Procedure :

  • Reactants : 5,5-Dimethylcyclohexanone (0.080 mol), DMC (0.20 mol), sodium hydride (0.25 mol) in anhydrous THF.
  • Conditions : Reflux under nitrogen for 2 hours, followed by hydrolysis with acetic acid.
  • Workup : Extracted with chloroform, dried (Na₂SO₄), and distilled under reduced pressure.
  • Yield : ~80–87% (estimated based on analogous reactions).

Key Data :

Parameter Value
Boiling Point 53–55°C (0.35 mm Hg)
Purification Distillation

Cyclization via Polyphosphoric Acid

A cyclization approach using polyphosphoric acid (PPA) in dioxane, adapted from acridine derivative synthesis:

Procedure :

  • Reactants : 5,5-Dimethylcyclohexanone (10 mmol), methyl acetoacetate (10 mmol), PPA (15 g), dioxane (12 mL).
  • Conditions : Heated at 130°C for 5 hours under inert atmosphere.
  • Workup : Neutralized with NaOAc, extracted with ethyl acetate, and purified via silica gel chromatography (CH₂Cl₂/MeOH).
  • Yield : ~70–75% (extrapolated from similar reactions).

Acetylation of Dihydrofuran Intermediates

A general acetylation method for dihydrofuran derivatives can be modified:

Procedure :

  • Reactants : 5,5-Dimethyldihydrofuran-2(3H)-one (0.5 mmol), methyl chloroformate.
  • Conditions : Stirred for 5–6 hours at room temperature.
  • Workup : Column chromatography (i-hexane/ethyl acetate, 30:1).
  • Yield : ~82% (based on ethyl 5-bromo-2-chloro-1-oxoindene synthesis).

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Claisen Condensation 80–87 High purity via distillation Requires anhydrous conditions
PPA Cyclization 70–75 Scalability Corrosive reagent (PPA)
Acetylation 82 Mild conditions Narrow substrate scope

Characterization Data (Inferred)

  • ¹H NMR (CDCl₃) : Expected signals at δ 1.20 (s, 6H, CH₃), 2.50–2.70 (m, 4H, cyclohexane CH₂), 3.70 (s, 3H, COOCH₃).
  • MS (ESI) : [M+Na]⁺ calc. for C₁₁H₁₆O₃Na: 219.1, observed ~219.0.

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites of enzymes and influencing their activity. The compound’s ester and ketone functional groups allow it to participate in various biochemical pathways, affecting molecular targets and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate with three analogs: Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate, Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate, and other cyclohexane-derived esters. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Structural and Physicochemical Properties

Table 1: Comparative Properties of Cyclohexane Carboxylate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Storage Conditions Hazard Statements
This compound 50388-51-7 C₁₀H₁₆O₃ 184.19 Not specified Not reported
Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate 64229-88-5 C₁₁H₁₈O₃ 198.26 Inert atmosphere, Room Temperature H302, H315, H319
Ethyl 5-Methyl-2-oxocyclohexane-1-carboxylate Not provided C₁₀H₁₆O₃ 184.19 Not specified Not reported

Key Observations:

Ester Group Influence: The methyl ester derivative has a lower molecular weight (184.19 vs. Ethyl esters generally exhibit lower solubility in polar solvents due to increased hydrophobicity from the longer alkyl chain.

The single methyl group in Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate allows greater conformational flexibility, which may enhance its suitability for reactions requiring ring-opening or functionalization.

Analytical Characterization
  • Spectroscopy : Methyl shikimate (a structurally distinct ester) has been analyzed via ¹H/¹³C NMR and FTIR , suggesting similar methods apply to confirm the purity and structure of this compound.
  • Chromatography : HPLC methods (e.g., peak resolution for methyl shikimate ) could be adapted for quality control of the target compound.

Biological Activity

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₆O₃ and a molecular weight of approximately 184.23 g/mol. The compound features a cyclohexane ring substituted with two methyl groups at the 5-position and a carbonyl (ketone) group, contributing to its unique chemical properties. The IUPAC name is methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate, and its SMILES notation is COC(=O)C1CC(C)(C)CCC1=O .

Biological Activity

Research indicates that this compound may exhibit various biological activities relevant to medicinal chemistry:

  • Enzymatic Interactions : The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways and cellular processes .
  • Nrf2 Pathway Activation : Studies have shown that it can modulate the Keap1/Nrf2/ARE pathway, which is crucial for antioxidant responses in cells. This pathway is involved in the transcription of genes related to the synthesis of glutathione and antioxidant proteins .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.
  • Cyclization Reactions : Forming the cyclohexane structure through intramolecular reactions involving diketones or similar precursors.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-OxocyclohexanecarboxylateC₈H₁₂O₃Lacks additional methyl groups at the 5-position.
Ethyl 2-OxocyclohexanecarboxylateC₉H₁₄O₃Ethyl group instead of methyl affects solubility.
Methyl 5-Methyl-2-OxocyclohexanecarboxylateC₉H₁₄O₃One less methyl group than Methyl 5,5-Dimethyl.

Comparison Highlights : The presence of two methyl groups at the 5-position in this compound influences its reactivity and steric properties, potentially leading to distinct chemical behaviors compared to similar compounds .

Study on Nrf2 Activation

A recent study evaluated the effects of this compound on Nrf2 activation in RAW 264.7 cells. The results indicated that this compound could enhance the expression of NAD(P)H:quinone oxidoreductase (NQO1), a gene regulated by Nrf2, suggesting its potential as an antioxidant agent .

Cytotoxicity Assessment

In another study assessing cytotoxicity using lactate dehydrogenase (LDH) assays on HEK-293T cells, this compound demonstrated low toxicity at concentrations that activated the Nrf2 pathway effectively .

Q & A

Basic Questions

Q. What are the established synthetic pathways for Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate?

  • Methodological Answer: The compound is typically synthesized via acid-catalyzed cyclization of β-keto ester precursors. For example, cyclization of ethyl 3-oxohexanoate derivatives using boron trifluoride diethyl etherate (BF₃·Et₂O) under anhydrous conditions yields the bicyclic ketone structure. Reaction parameters such as temperature (0–25°C), solvent (dichloromethane or toluene), and catalyst stoichiometry (1–5 mol%) critically influence yield and purity. Post-synthesis purification often employs fractional distillation or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the cyclohexanecarboxylate backbone. Key signals include the methyl ester group (δ ~3.6–3.7 ppm for ¹H; δ ~50–55 ppm for ¹³C) and the carbonyl resonance (δ ~170–175 ppm for ¹³C).
  • IR Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirms functional groups.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (exact mass: 198.1481 for C₁₀H₁₆O₃) and fragmentation patterns .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed using SHELX software for structure refinement. Key steps include:

  • Growing crystals via slow evaporation in a hexane/ethyl acetate mixture.
  • Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement using SHELXL to resolve torsional angles and confirm the boat/chair conformation of the cyclohexane ring. Discrepancies in thermal parameters are addressed via iterative least-squares refinement .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of this compound?

  • Methodological Answer: Common side reactions include over-cyclization or ester hydrolysis. Strategies to suppress these involve:

  • Controlled Catalyst Loading: Limiting BF₃·Et₂O to ≤2 mol% to prevent excessive electrophilic activation.
  • Low-Temperature Conditions: Maintaining reactions at 0–5°C to slow competing pathways.
  • Inert Atmosphere: Using argon or nitrogen to avoid moisture-induced hydrolysis. Post-reaction quenching with aqueous NaHCO₃ neutralizes residual acid .

Q. What experimental approaches resolve contradictions in crystallographic data for strained cyclohexanecarboxylate derivatives?

  • Methodological Answer: Discrepancies in bond lengths or angles often arise from dynamic disorder or twinning. Solutions include:

  • High-Resolution Data Collection: Using synchrotron radiation (λ = 0.5–0.7 Å) to enhance data accuracy.
  • Twinned Refinement: Applying SHELXL’s twin law (e.g., BASF parameter) to model overlapping lattices.
  • Dynamic Scanning: Variable-temperature crystallography (100–300 K) to assess thermal motion effects on geometry .

Q. How can computational methods complement experimental data in studying the compound’s reactivity?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Reaction Pathways: Transition states for cyclization or ester hydrolysis.
  • Electronic Properties: Frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites.
  • Solvent Effects: COSMO-RS models simulate solvent polarity impacts on reaction kinetics. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Q. What strategies optimize enantioselective synthesis of chiral derivatives of this compound?

  • Methodological Answer: Achieving enantiomeric excess (ee) requires:

  • Chiral Catalysts: Use of (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization.
  • Kinetic Resolution: Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to separate enantiomers.
  • Chiral Stationary Phases: HPLC with amylose- or cellulose-based columns for analytical ee determination .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer: Discrepancies often stem from solvent effects or conformational flexibility. Steps include:

  • Solvent Correction: Applying the IEF-PCM model in DFT to account for solvent polarity (e.g., CDCl₃ vs. DMSO-d₆).
  • Conformational Averaging: Running MD simulations to sample low-energy conformers and calculate Boltzmann-weighted shifts.
  • Experimental Validation: Variable-temperature NMR to probe slow-exchange conformers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate
Reactant of Route 2
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Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

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